molecular formula C16H29NO5 B13915913 ditert-butyl (5R)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate

ditert-butyl (5R)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate

Cat. No.: B13915913
M. Wt: 315.40 g/mol
InChI Key: SALOJNIUSZBZOH-WVQRXBFSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

DITERT-BUTYL (2R,5R)-5-HYDROXY-5-METHYL-PIPERIDINE-1,2-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in the reactions of DITERT-BUTYL (2R,5R)-5-HYDROXY-5-METHYL-PIPERIDINE-1,2-DICARBOXYLATE include tert-butyl hydroperoxide, which facilitates oxidation and C–O bond formation . Reaction conditions often involve the use of anhydrous solvents and specific temperature controls to ensure optimal yields .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized piperidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DITERT-BUTYL (2R,5R)-5-HYDROXY-5-METHYL-PIPERIDINE-1,2-DICARBOXYLATE is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and selectivity in organic synthesis. Its ability to form stable tert-butyl esters makes it particularly valuable in protecting group strategies .

Properties

Molecular Formula

C16H29NO5

Molecular Weight

315.40 g/mol

IUPAC Name

ditert-butyl (5R)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate

InChI

InChI=1S/C16H29NO5/c1-14(2,3)21-12(18)11-8-9-16(7,20)10-17(11)13(19)22-15(4,5)6/h11,20H,8-10H2,1-7H3/t11?,16-/m1/s1

InChI Key

SALOJNIUSZBZOH-WVQRXBFSSA-N

Isomeric SMILES

C[C@]1(CCC(N(C1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O

Canonical SMILES

CC1(CCC(N(C1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.